Temporin-1Cd
Description
Origin and Classification of Temporin-1Cd
This compound, like other members of the temporin family, is naturally synthesized in the granular glands located within the skin of amphibians. researchgate.netresearchgate.net These peptides are released onto the skin's surface as part of a defensive secretion, often in response to stress or injury. researchgate.net The isolation of these peptides is typically achieved by collecting these skin secretions, a process that can be prompted by methods such as mild transdermal electrical stimulation. nih.gov The collected secretions then undergo biochemical analysis to isolate and identify the individual peptide components. nih.gov
The specific biological source of this compound is the Green Frog, scientifically known as Rana clamitans. nih.govimrpress.com This North American frog species produces a variety of temporin peptides, including a series designated as Temporin-1Ca through 1Ce, with this compound being one of these identified variants. nih.govimrpress.com
The temporin family is a large and diverse group of AMPs, with over 150 members identified from numerous species of ranid frogs. nih.gov These peptides are notable for being among the smallest antimicrobial peptides found in nature, typically consisting of 8 to 17 amino acid residues. researchgate.netresearchgate.net this compound is a 13-amino-acid peptide, a common length for this family. nih.gov
Key characteristics of the temporin family include:
Short Length: Generally 8-17 amino acids. nih.gov
Hydrophobicity: A high content of hydrophobic amino acids. researchgate.net
C-terminal Amidation: The peptide chain is typically amidated at its C-terminus, a post-translational modification. researchgate.netresearchgate.net
Net Positive Charge: Most temporins carry a net positive charge at neutral pH. mdpi.comfrontiersin.org
This compound shares these family traits. Its primary structure, or amino acid sequence, distinguishes it from other temporins. nih.govnih.gov
| Property | Description |
| Peptide Name | This compound |
| Amino Acid Sequence | FLPFLASLLSKVL |
| Length | 13 Amino Acids |
| Taxonomic Source | Rana clamitans (Green Frog) |
| Peptide Family | Temporin |
Data sourced from multiple references. nih.govgoogle.com
Taxonomic Source: Rana clamitans
Historical Context of Temporin Research and its Significance
The study of temporins began in 1996 with the initial isolation and characterization of these peptides from the European common frog, Rana temporaria. researchgate.netnih.gov This discovery unveiled a new family of short, potent AMPs. researchgate.net Since their discovery, research has expanded to identify more than 130 temporins from various frog species across North America and Eurasia. researchgate.net
The significance of temporin research lies in their potential as a new generation of antibiotics. imrpress.com Many temporins exhibit potent activity, primarily against Gram-positive bacteria, including strains that have developed resistance to conventional antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov Their mechanism of action often involves the disruption of microbial cell membranes, a process that is less likely to induce resistance compared to drugs targeting specific metabolic pathways. vulcanchem.comresearchgate.net The relative simplicity and small size of temporins like this compound also make them ideal candidates for synthetic modification to enhance their therapeutic properties. nih.govimrpress.com
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPFLASLLSKVL |
Origin of Product |
United States |
Molecular and Structural Characterization of Temporin 1cd
Primary Amino Acid Sequence Analysis of Temporin-1Cd
The primary structure of a peptide is fundamental to its function. For this compound, isolated from the skin of the North American green frog, Rana clamitans, the amino acid sequence is crucial for its biological activity. conicet.gov.arnih.gov
The sequence of this compound is FLPFLASLLSKVL-NH2 . conicet.gov.ar This 13-amino acid sequence is predominantly composed of hydrophobic residues, a characteristic feature of the temporin family. conicet.gov.ar
Conserved and Variable Residues within the Temporin Family
The temporin family is known for its high degree of sequence variability, with over 130 members identified. conicet.gov.ar Despite this diversity, certain positions within the peptide sequence show a higher degree of conservation. In the broader temporin family, residues at positions 2, 3, 9, and 13 are often highly conserved. conicet.gov.ar Leucine is a particularly abundant amino acid throughout temporin sequences. conicet.gov.ar While there is significant variation, most temporins are around 13 amino acids in length and typically contain at least one basic residue, contributing to a net positive charge. mdpi.com
Table 1: Amino Acid Sequence of this compound and Related Peptides
| Peptide | Sequence | Length | Source Organism |
|---|---|---|---|
| This compound | FLPFLASLLSKVL-NH2 | 13 | Rana clamitans conicet.gov.ar |
| Temporin-1Ca | FLPFLASLLSKVF-NH2 | 13 | Rana clamitans nih.gov |
| Temporin-1Cb | FLPFLASLLSKVF-NH2 | 13 | Rana clamitans nih.gov |
| Temporin-1Cc | FLPFLATLLSKVL-NH2 | 13 | Rana clamitans nih.gov |
| Temporin-1Ce | FLPFLATLLSKVL-NH2 | 13 | Rana clamitans conicet.gov.ar |
| Temporin A | FLPLIGRVLSGIL-NH2 | 13 | Rana temporaria researchgate.net |
| Temporin B | LLPIVGNLLKSLL-NH2 | 13 | Rana temporaria mdpi.com |
C-Terminal Amidation
A key post-translational modification of this compound, and indeed most temporins, is the amidation of the C-terminal residue. researchgate.netconicet.gov.armdpi.comnih.govresearchgate.net This modification is indicated by the "-NH2" in its sequence. The amidation process involves the enzymatic conversion of a C-terminal glycine (B1666218) residue in the peptide precursor. researchgate.netmdpi.com Specifically, the precursor polypeptide terminates with a Gly-Lys sequence; after cleavage, the glycine serves as the amide donor for the C-terminal amidation of the mature peptide. mdpi.comnih.gov This C-terminal amidation is a common feature among many amphibian antimicrobial peptides and is believed to play a role in enhancing their biological activity and stability. frontiersin.orgnih.gov
Conformational Studies and Secondary Structure Elucidation
The biological function of this compound is intrinsically linked to its three-dimensional structure, which can change depending on its environment.
Alpha-Helical Propensity in Membrane-Mimicking Environments
In aqueous solutions, temporins like this compound generally lack a well-defined secondary structure and exist in a random coil conformation. mdpi.comuc.pt However, upon interaction with membrane-mimicking environments, such as lipid micelles or vesicles, they adopt a distinct α-helical conformation. researchgate.netresearchgate.netconicet.gov.armdpi.comresearchgate.netresearchgate.net This conformational change is a hallmark of many antimicrobial peptides and is crucial for their interaction with and disruption of microbial cell membranes. mdpi.comnih.gov The hydrophobic environment of the membrane promotes the formation of the helical structure. conicet.gov.ar Circular dichroism (CD) spectroscopy is a primary technique used to observe this transition, showing a characteristic shift in the spectrum indicative of α-helix formation in the presence of membrane mimetics like sodium dodecyl sulfate (B86663) (SDS) micelles or lipid vesicles. researchgate.netresearchgate.netnih.gov
Amphipathic Nature and its Structural Basis
The α-helical structure of this compound in a membrane environment is amphipathic. researchgate.netmdpi.comresearchgate.netnih.gov This means that the helix has a distinct spatial arrangement of hydrophobic and hydrophilic residues. researchgate.net The hydrophobic amino acid side chains are segregated to one face of the helix, while the polar and charged residues are positioned on the opposite face. researchgate.net This amphipathic character is fundamental to its mechanism of action, allowing the hydrophobic face to interact with the lipid core of the cell membrane while the hydrophilic face can interact with the polar head groups of the lipids and the aqueous environment. nih.gov The distribution of hydrophobic and hydrophilic residues along the primary sequence dictates this amphipathic structure when the peptide folds into an α-helix.
Structural Determinants of this compound Bioactivity
The biological activity of this compound is a result of the interplay between its primary sequence and its secondary structure. Key structural determinants include:
Hydrophobicity: The high content of hydrophobic residues is crucial for the peptide's ability to partition into and disrupt the lipid bilayer of microbial membranes. conicet.gov.ar
Cationic Nature: The presence of a basic residue (Lysine in the case of this compound) provides a net positive charge, which facilitates the initial electrostatic attraction to the negatively charged components often found in microbial membranes. frontiersin.org
α-Helical Amphipathic Structure: The adoption of an amphipathic α-helix upon membrane binding is critical. researchgate.netnih.gov This structure allows for the insertion of the peptide into the membrane, leading to membrane perturbation and, ultimately, cell death. The precise balance between hydrophobicity and charge, and the stability of the helical structure, are all critical factors influencing the peptide's potency and selectivity. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Temporin-1Ca |
| Temporin-1Cb |
| Temporin-1Cc |
| Temporin-1Ce |
| Temporin A |
| Temporin B |
| Temporin L |
| Glycine |
| Leucine |
| Lysine (B10760008) |
Role of Net Charge and Cationicity
The net charge of an antimicrobial peptide is a critical factor in its initial interaction with microbial cell membranes. Temporins, as a class, are typically characterized by a low positive net charge, usually ranging from 0 to +3 at a neutral pH. nih.govmdpi.com this compound, with its single Lysine (K) residue at position 11, possesses a net positive charge of +1. conicet.gov.ar
This cationicity is fundamental to its mechanism of action. The positively charged Lysine residue facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and lipopolysaccharides (LPS). nih.gov While many potent AMPs have a high net positive charge, the temporin family demonstrates that high cationicity is not always a prerequisite for significant antimicrobial potency. researchgate.net The majority of identified temporins, numbering over 85, have a +1 charge, similar to this compound. conicet.gov.ar The balance between this modest positive charge and other physicochemical properties, like hydrophobicity, is key to the peptide's function. nih.gov
Table 1: Net Charge of this compound
| Property | Value | Source(s) |
| Amino Acid Sequence | FLPFLASLLSKVL-NH2 | conicet.gov.ar |
| Basic Residues | Lysine (K) | conicet.gov.ar |
| Acidic Residues | None | conicet.gov.ar |
| Net Charge at Neutral pH | +1 | conicet.gov.ar |
Significance of Hydrophobicity and Hydrophobic Residues
Hydrophobicity is a defining feature of the temporin family and a primary driver of their membrane-disrupting activity. researchgate.netanaspec.com Temporins are composed mainly of hydrophobic residues, which can account for up to 70% of the entire sequence. conicet.gov.ar In the case of this compound (FLPFLASLLSKVL-NH2), 10 out of its 13 amino acids are hydrophobic (Phenylalanine, Leucine, Proline, Alanine, Valine), constituting approximately 77% of the peptide. This high degree of hydrophobicity is essential for the peptide to partition into and destabilize the lipid bilayer of target cell membranes. mdpi.commdpi.com
Leucine is the most abundant amino acid in many temporins, and this compound is no exception, containing four Leucine residues. conicet.gov.ar The hydrophobic character allows the peptide to adopt an amphipathic α-helical conformation upon contact with membranes, a structure that is crucial for its function. conicet.gov.arresearchgate.net The balance between hydrophobicity and cationicity is delicate; while high hydrophobicity is linked to potent antimicrobial action, it can also correlate with increased toxicity to host cells, such as hemolysis. nih.govnih.gov
Table 2: Amino Acid Composition and Hydrophobicity of this compound
| Position | Amino Acid (Three-Letter) | Amino Acid (One-Letter) | Classification |
| 1 | Phenylalanine | F | Hydrophobic |
| 2 | Leucine | L | Hydrophobic |
| 3 | Proline | P | Hydrophobic |
| 4 | Phenylalanine | F | Hydrophobic |
| 5 | Leucine | L | Hydrophobic |
| 6 | Alanine | A | Hydrophobic |
| 7 | Serine | S | Polar, Hydrophilic |
| 8 | Leucine | L | Hydrophobic |
| 9 | Leucine | L | Hydrophobic |
| 10 | Serine | S | Polar, Hydrophilic |
| 11 | Lysine | K | Basic, Cationic |
| 12 | Valine | V | Hydrophobic |
| 13 | Leucine | L | Hydrophobic |
Influence of Specific Amino Acid Positions and Motifs
The specific sequence and arrangement of amino acids in this compound are critical to its structure and function. Several features common to the temporin family are present and play significant roles.
Position of the Cationic Residue: The single cationic residue, Lysine (K), is located at position 11. The placement of the positive charge toward the C-terminal end of the largely hydrophobic sequence is a key element in forming an amphipathic structure when the peptide folds into an α-helix in a membrane environment. This separation of charged and hydrophobic domains allows for the classic mechanism of membrane insertion and disruption. mdpi.com
Conserved Motifs: While temporins are a highly variable peptide family, a derived consensus sequence for many temporins is [FLP(I/L)IASLL(S/G)KLL-am]. researchgate.net this compound's sequence (FLPFLASLLSKVL-NH2) shows notable similarity to this consensus, particularly in the N-terminal FLP region and the positioning of hydrophobic and hydrophilic/charged residues. conicet.gov.arresearchgate.net Some temporins, like Temporin L, feature a "phenylalanine zipper" motif that facilitates peptide assembly. nih.govmdpi.com Although this compound does not have this specific zipper, the presence of two Phenylalanine residues at positions 1 and 4 contributes significantly to its hydrophobic interactions. mdpi.com
Table 3: Key Sequential Features of this compound
| Feature | Sequence/Position | Significance | Source(s) |
| N-Terminus | F LPFLASLLSKVL-NH2 | Hydrophobic anchor, important for activity. | researchgate.netanaspec.com |
| Proline Residue | FLP FLASLLSKVL-NH2 | Induces structural kink, affects folding. | researchgate.net |
| Cationic Residue | FLPFLASLL SK VL-NH2 | Provides positive charge for membrane attraction. | conicet.gov.ar |
| C-Terminal Amidation | FLPFLASLLSKVL-NH2 | Enhances stability and activity. | nih.govconicet.gov.ar |
Biological Activities and Mechanistic Insights of Temporin 1cd
Antimicrobial Activity Spectrum of Temporin-1Cd
Efficacy Against Gram-Positive Bacterial Strains (Staphylococcus aureus, Bacillus subtilis)
This compound exhibits antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. mybiosource.comnih.gov The temporin family of peptides, to which this compound belongs, is known for its potent action against a range of Gram-positive bacteria, including clinically relevant and antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netmdpi.complos.org
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. For the broader temporin family, MIC values against S. aureus can range from as low as 2.5 µM to 20 µM for Temporin A and between 10 to 25 µg/mL for analogues of Temporin B. mdpi.commdpi.com Specifically, Temporin A has demonstrated MIC values ranging from 4 to 16 µg/mL against various MRSA clinical isolates. mdpi.com While specific MIC values for this compound against S. aureus and B. subtilis require further dedicated research, the general efficacy of the temporin family underscores its potential in combating these Gram-positive pathogens. nih.govresearchgate.net The bactericidal action of these peptides is often rapid, as demonstrated by time-killing kinetic assays with other temporin derivatives. nih.gov
Table 1: Antimicrobial Activity of Selected Temporin Peptides Against Gram-Positive Bacteria
| Peptide/Analogue | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Temporin A | Staphylococcus aureus | 2.5 - 20 µM | mdpi.com |
| Temporin A | MRSA clinical isolates | 4 - 16 µg/mL | mdpi.com |
| Temporin B analogues | Staphylococcus aureus | 10 - 25 µg/mL | mdpi.com |
| GHa4R (Temporin-GHa derivative) | Staphylococcus aureus | Reduced by 2-16 times compared to parent peptide | nih.gov |
| GHa4R (Temporin-GHa derivative) | Bacillus subtilis | Weak activity from parent peptide improved | nih.gov |
Limited or No Activity Against Gram-Negative Bacterial Strains (Escherichia coli)
The antimicrobial activity of the temporin family, including likely that of this compound, is predominantly directed towards Gram-positive bacteria, with significantly limited or no efficacy against Gram-negative bacteria like Escherichia coli. plos.orgjcpres.com This selectivity is a hallmark of many temporin peptides. researchgate.netnih.gov For instance, Temporin A has been shown to have no antimicrobial activity against E. coli in some studies, or only at very high concentrations. plos.orgjcpres.com Similarly, native Temporin B is largely inactive against Gram-negative bacteria. plos.org
The structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria are a primary reason for this disparity in activity. The outer membrane of Gram-negative bacteria, rich in lipopolysaccharide (LPS), presents a formidable barrier that many temporins cannot efficiently permeate. nih.govmdpi.com While some modified temporin analogues have been engineered to enhance their activity against Gram-negative strains, the natural peptides generally exhibit this selective spectrum. plos.orgmdpi.com
Antifungal Activities (General Temporin Family Insights)
While detailed studies on the specific antifungal activity of this compound are limited, the broader temporin family has demonstrated notable efficacy against various fungal pathogens. nih.govconicet.gov.ar Several members of the temporin family are active against the opportunistic yeast Candida albicans, a common cause of human fungal infections. nih.govcdnsciencepub.comtandfonline.com For example, Temporin-1Ga and Temporin-1Ola are active against C. albicans with a MIC of 12.5 µM. cdnsciencepub.com Modified analogues of Temporin B and Temporin L have also shown potent anti-candida activity. asm.orgnih.gov
The mechanism of antifungal action is believed to involve the disruption of the fungal cell membrane, leading to increased permeability and cell death. cdnsciencepub.comasm.org This is a common mechanism for many antimicrobial peptides. cdnsciencepub.com The effectiveness of temporins can also extend to other fungi, such as the chytrid fungus Batrachochytrium dendrobatidis, which is implicated in global amphibian declines. nih.govasm.org The ability of these peptides to adopt an α-helical structure appears to be crucial for their membrane-disrupting activity against fungi. nih.gov
Mechanistic Investigations of Membrane Interaction and Disruption
Electrostatic and Hydrophobic Interactions with Microbial Membranes
The antimicrobial action of this compound, like other temporins, is initiated by its interaction with the microbial cell membrane, a process governed by both electrostatic and hydrophobic forces. conicet.gov.artandfonline.comresearchgate.net The initial attraction is typically electrostatic, where the positively charged residues (like lysine) on the peptide interact with the negatively charged components of the microbial membrane, such as phospholipids (B1166683) in bacteria or fungi. tandfonline.comresearchgate.netsemanticscholar.org
Following this initial binding, hydrophobic interactions play a crucial role. researchgate.netsemanticscholar.org The hydrophobic amino acid residues of the peptide insert into the hydrophobic core of the lipid bilayer. plos.org This insertion is facilitated by the amphipathic nature of the peptide, which allows it to favorably interact with both the aqueous environment and the lipid membrane. semanticscholar.org The balance between hydrophobicity and cationicity is critical for the peptide's activity and selectivity, as excessive hydrophobicity can lead to toxicity against host cells. semanticscholar.org The adoption of an α-helical conformation upon membrane binding is a common feature for many temporins, which stabilizes their interaction with and insertion into the membrane. conicet.gov.arnih.gov
Models of Membrane Permeabilization (e.g., Pore Formation, Carpet-like Mechanism)
Once associated with the microbial membrane, temporins, including presumably this compound, disrupt its integrity through mechanisms that can be described by several models, most notably pore formation and the carpet-like mechanism. mdpi.comconicet.gov.artandfonline.com
In the pore formation model , peptides aggregate on the membrane surface and insert into the lipid bilayer to form transmembrane channels or pores. nih.govfrontiersin.org This can occur via different geometries, such as the "barrel-stave" model, where peptides align like staves in a barrel to form a pore, or the "toroidal pore" model, where the peptides and lipid head groups bend inward to create a pore lined by both. frontiersin.org The formation of these pores disrupts the membrane's barrier function, leading to the leakage of ions and essential cytoplasmic contents, ultimately causing cell death. nih.govfrontiersin.org Evidence for pore formation by some temporins comes from leakage assays showing the release of encapsulated fluorescent markers from lipid vesicles. researchgate.netnih.gov
Alternatively, the carpet-like mechanism proposes that the peptides accumulate on the surface of the membrane, orienting parallel to it, much like a carpet. frontiersin.orgresearchgate.net Once a critical concentration is reached, the peptides disrupt the membrane in a detergent-like manner, causing membrane fragmentation and micellization without forming discrete pores. tandfonline.comresearchgate.net This catastrophic collapse of the membrane structure also leads to cell lysis. frontiersin.org Some studies suggest that certain temporins, like Temporin A, may act via a carpet-like mechanism. mdpi.com The exact mechanism employed can depend on the specific peptide, its concentration, and the composition of the target membrane. tandfonline.commdpi.com
Differential Interactions with Bacterial vs. Mammalian Model Membranes
This compound, a member of the temporin family of antimicrobial peptides (AMPs), demonstrates selective activity against bacterial membranes while exhibiting lower toxicity towards mammalian cells. researchgate.netconicet.gov.ar This selectivity is crucial for its potential as a therapeutic agent. The underlying mechanism for this differential interaction lies in the distinct compositions and biophysical properties of bacterial and mammalian cell membranes.
Temporins, in general, are small, hydrophobic, and often cationic peptides that tend to adopt an α-helical conformation in membrane-mimicking environments. conicet.gov.arresearchgate.net This structure is amphipathic, meaning it has both a hydrophobic face and a hydrophilic face. The initial interaction with bacterial membranes is often driven by electrostatic attraction between the positively charged residues of the peptide and the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and the outer membrane of Gram-negative bacteria. nih.gov
In contrast, mammalian cell membranes are typically composed of zwitterionic phospholipids, such as phosphatidylcholine and sphingomyelin, and are rich in cholesterol, resulting in a less negatively charged or even neutral surface. This reduces the initial electrostatic attraction for cationic AMPs like those in the temporin family.
Once associated with the bacterial membrane, the hydrophobic face of the α-helical temporin inserts into the lipid bilayer, disrupting its integrity. plos.org This disruption can lead to the formation of pores or a "carpet-like" mechanism where the peptides accumulate on the membrane surface, causing destabilization and eventual lysis. plos.orgmdpi.com Studies on temporin L, a well-researched member of the family, have shown that it can cause the release of encapsulated fluorescent markers from liposomes, indicating membrane permeabilization. researchgate.net Interestingly, the presence of negatively charged lipids in model bilayers was found to modulate the lytic power of temporin L. researchgate.net
The composition of mammalian membranes, particularly the presence of cholesterol, can also influence the interaction with temporins. Cholesterol is known to increase the packing order and thickness of the lipid bilayer, which can hinder the insertion and disruptive action of AMPs. This provides an additional layer of selectivity, protecting mammalian cells from the lytic effects of these peptides.
Interactions with Lipopolysaccharides (LPS)
A critical aspect of the activity of temporins against Gram-negative bacteria is their interaction with lipopolysaccharides (LPS), the major component of the outer membrane of these bacteria. plos.org The LPS layer acts as a formidable barrier, preventing many antimicrobial agents from reaching their target, the inner cytoplasmic membrane. plos.org
Several members of the temporin family, including temporin L and temporin A, have been shown to bind to LPS. nih.govnih.gov This interaction is often a prerequisite for their antibacterial activity against Gram-negative organisms. The binding can neutralize the endotoxic effects of LPS and facilitate the peptide's translocation across the outer membrane. mdpi.comnih.gov For instance, temporin L has demonstrated a strong affinity for the lipid A component of LPS. nih.gov
The interaction with LPS is not always straightforward and can sometimes lead to the inactivation of the peptide. Some temporins, like temporin A and temporin B, can self-associate and become trapped within the LPS layer, which inhibits their ability to reach the inner membrane. plos.org However, synergistic effects have been observed where one temporin, like temporin L, can disrupt the LPS layer, allowing another temporin to pass through and exert its bactericidal effect. plos.orgnih.gov
Nuclear Magnetic Resonance (NMR) studies of temporin-1Ta in LPS micelles revealed that the peptide adopts a helical conformation and can form oligomeric structures. plos.org This self-association within the LPS environment is thought to be a key factor in the reduced activity of some temporins against Gram-negative bacteria. plos.org Isothermal titration calorimetry experiments with temporin 1CEa have shown that it binds to LPS primarily through electrostatic attraction, with a dissociation constant in the micromolar range. mdpi.com
The ability of certain temporins to bind and neutralize LPS is also linked to their anti-inflammatory potential, as LPS is a potent trigger of the inflammatory response. researchgate.netmdpi.com
Antibiofilm Efficacy of Temporin-Related Peptides
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. frontiersin.orgscielo.br Biofilms are notoriously resistant to conventional antibiotics, making them a significant clinical challenge. frontiersin.org Antimicrobial peptides, including members of the temporin family, have shown promise in combating biofilms through various mechanisms.
Inhibition of Biofilm Formation
Several temporin-related peptides have demonstrated the ability to inhibit the initial stages of biofilm formation. mdpi.comnih.govresearchgate.net This can be achieved by interfering with bacterial adhesion to surfaces, a critical first step in biofilm development. researchgate.netbiorxiv.org For example, temporin A has been shown to inhibit biofilm formation on polystyrene surfaces and central venous catheters. mdpi.com
Temporin-GHc and -GHd were found to completely impede the initial attachment of Streptococcus mutans, a key bacterium in dental caries. nih.gov Similarly, derivatives of temporin-GHa inhibited the rapid accumulation of S. mutans biofilms by weakening initial adhesion and reducing the production of EPS. researchgate.net Other studies have shown that temporin B and temporin L can inhibit biofilm formation by Staphylococcus epidermidis and Pseudomonas fluorescens, respectively. mdpi.com The mechanism often involves the disruption of the bacterial cell membrane, which can prevent the bacteria from effectively colonizing a surface. nih.govnih.gov Furthermore, some temporins can downregulate the expression of genes involved in EPS biosynthesis, further hampering biofilm development. nih.gov
A study on temporin-SHa demonstrated its ability to inhibit biofilm formation by fluconazole-resistant Candida albicans by more than 50%. mdpi.com
Disruption of Pre-formed Biofilms
In addition to preventing biofilm formation, some temporin-related peptides are capable of disrupting established, mature biofilms. plos.orgnih.gov This is a more challenging task, as the EPS matrix of a mature biofilm provides a protective barrier against antimicrobial agents.
The peptide GHa4R, a derivative of temporin-GHa, was able to eradicate 24-hour-old S. aureus biofilms. researchgate.netnih.gov Another study on temporin-SHa showed its efficacy in controlling already formed biofilms of Candida albicans. mdpi.com The mechanism of action for disrupting pre-formed biofilms likely involves the peptide penetrating the EPS matrix to reach the embedded bacterial cells, where it can then exert its membrane-disrupting effects.
Exploration of Other Bioactivities of the Temporin Family Relevant to Research Directions
Beyond their direct antimicrobial and antibiofilm activities, peptides of the temporin family possess other biological properties that are of significant research interest, particularly their ability to modulate the host immune response.
Immunomodulatory Effects and Anti-Inflammatory Potential
Several members of the temporin family have demonstrated immunomodulatory and anti-inflammatory activities. conicet.gov.arfrontiersin.orgpnas.org This dual functionality—killing pathogens directly and modulating the host's immune response—makes them particularly attractive as potential therapeutic agents.
The anti-inflammatory effects of temporins are often linked to their ability to bind and neutralize LPS. researchgate.netnih.govmdpi.com LPS is a potent pro-inflammatory molecule that can trigger a cascade of inflammatory responses, leading to conditions like sepsis. plos.org By sequestering LPS, temporins can dampen this inflammatory cascade. For example, temporin L has been shown to reduce plasma levels of endotoxin (B1171834) and the pro-inflammatory cytokine TNF-α in animal models of septic shock. nih.govresearchgate.net
Some temporins can also modulate the immune system through direct interactions with host cells. frontiersin.orgresearchgate.net Temporin A, for instance, acts as a chemoattractant for phagocytic leukocytes by interacting with the Formyl Peptide Receptor-Like 1 (FPRL1) receptor, suggesting a role in recruiting immune cells to the site of infection. mdpi.com Other studies have shown that temporin-related peptides can influence the production of various cytokines. For example, an analog of Temporin L was found to modulate the production of IL-6 in macrophage-like cells stimulated with LPS. nih.gov Similarly, Temporin-Ra was shown to induce the expression of IL-1β and IL-8 in lung epithelial cells. researchgate.net
These immunomodulatory properties suggest that temporins could not only help to clear infections but also to control the potentially damaging inflammation that can accompany them. frontiersin.orgplos.org
Antiproliferative Activity against Cancer Cells (General Temporin Family)
The temporin family of peptides has demonstrated notable antiproliferative activity against a variety of cancer cell lines. mdpi.comscilit.com These short, hydrophobic, and often cationic peptides can selectively target and disrupt the membranes of cancer cells, leading to cell death. scitepress.orgresearchgate.net The electrostatic attraction between the cationic peptides and the anionic components of cancer cell membranes, such as phosphatidylserine, is a key factor in their mechanism of action. mdpi.comscitepress.org
Several members of the temporin family have been investigated for their anticancer potential. For instance, Temporin A has shown activity against non-small cell lung cancer (NSCLC) cell lines. mdpi.com Studies on Temporin-1CEa revealed it exerts potent, rapid cytotoxicity against human breast cancer cell lines, including MDA-MB-231 and MCF-7. plos.org The mechanism involves membrane disruption, leading to leakage of intracellular components, and can also involve the mitochondrial pathway of apoptosis. mdpi.comresearchgate.netplos.org Electron microscopy has shown that temporin-1CEa causes profound morphological changes in breast cancer cells, including membrane shrinkage, invagination, and disruption, within just one hour of exposure. plos.org
Temporin SHa also exhibits anticancer activity against several cell lines, including human breast cancer (MCF-7), HeLa cells, and non-small cell lung cancer (NCI-H460). mdpi.comnih.gov Analogs of Temporin-SHa have been synthesized to enhance their anticancer effects while minimizing toxicity to normal cells. mdpi.com Similarly, Temporin-La has shown strong antitumor activity, and its efficacy has been improved by designing analogs with modified net charges or by adding tumor-homing domains like the RGD tripeptide. osdd.net A modified peptide, temporin-PEa, was found to have strong antiproliferation activity on lung cancer cells by triggering the TNF-α necroptosis pathway and promoting the accumulation of reactive oxygen species (ROS). scitepress.org
The antiproliferative efficacy of various temporins is often quantified by their 50% inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit the growth of 50% of the cancer cells.
Table 1: Antiproliferative Activity of Temporin Family Peptides against Various Cancer Cell Lines
| Peptide | Cancer Cell Line | Cell Line Origin | IC50 (µM) |
|---|---|---|---|
| Temporin-1CEa | Various cell lines | - | 30 - 60 mdpi.com |
| Temporin SHa | MCF-7 | Human Breast Cancer | 14.5 mdpi.comnih.gov |
| Temporin SHa | HeLa | Human Cervical Cancer | 18.4 mdpi.comnih.gov |
| Temporin SHa | NCI-H460 | Non-Small Cell Lung | 34.5 mdpi.comnih.gov |
Antiviral Properties (General Temporin Family)
While extensively studied for their antibacterial effects, the antiviral properties of the temporin family are also a significant area of research. mdpi.comuniroma1.it Several temporins have demonstrated the ability to inhibit the replication of enveloped viruses, often through direct interaction with and disruption of the viral envelope. uniroma1.itasm.org
Temporin B (TB) has been shown to have in vitro activity against Herpes Simplex Virus type 1 (HSV-1). asm.org The primary mechanism is virucidal, meaning it directly inactivates the virus particles. asm.org Transmission electron microscopy revealed that incubating HSV-1 with TB leads to a partial degradation of the viral envelope. uniroma1.it The antiviral effect is most significant when the peptide is pre-incubated with the virus before cell infection. asm.org Efforts are underway to evaluate the efficacy of temporins against other enveloped viruses such as HSV-2, influenza, parainfluenza, and Zika virus. uniroma1.it
Analogues of temporin-1CEb have also been developed and tested against HSV-1. frontiersin.org Modifications, such as substituting amino acids to increase the peptide's net positive charge, have resulted in analogues (DK5 and LK6) that significantly reduce viral replication in oral mucosa models. frontiersin.org Their mechanism involves interacting with heparan sulfate (B86663) on the cell surface, which in turn reduces the attachment of HSV-1 to the host cells. frontiersin.org
Temporin G has been found to inhibit the early stages of influenza virus replication. nih.gov It is hypothesized that it interacts with the hemagglutinin protein on the viral surface, thereby preventing the virus from attaching to or entering the host cell. nih.gov Similarly, Temporin L has demonstrated inhibitory effects against herpesvirus infection, primarily through direct interaction with the virion. frontiersin.org
Table 2: Antiviral Activity of Temporin Family Peptides
| Peptide | Virus | Mechanism of Action |
|---|---|---|
| Temporin B | Herpes Simplex Virus 1 (HSV-1) | Exerts virucidal activity, causing partial degradation of the viral envelope. uniroma1.itasm.org |
| Temporin G | Influenza A virus (PR8A) | Inhibits early stages of replication, likely by interacting with the hemagglutinin protein. nih.gov |
| Temporin L | Herpesvirus | Inhibits infection mainly through direct interaction with the virion. frontiersin.org |
| Temporin-1CEb Analogues (DK5, LK6) | Herpes Simplex Virus 1 (HSV-1) | Interacts with heparan sulfate, reducing viral attachment to the cell membrane. frontiersin.org |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Temporin A |
| Temporin B |
| Temporin G |
| Temporin L |
| Temporin SHa |
| Temporin-1CEa |
| Temporin-La |
| Temporin-PEa |
| Temporin-1CEb |
| Phosphatidylserine |
| Hemagglutinin |
| Heparan sulfate |
Peptide Engineering and Structure Activity Relationship Sar Studies of Temporin 1cd and Its Analogs
Rational Design Principles for Temporin-1Cd Analogues
The design of novel this compound analogs is guided by several key principles aimed at optimizing their biological activity, selectivity, and stability. These principles involve the systematic modification of the peptide's physicochemical properties.
Modulation of Charge and Hydrophobicity Balance
Positive Charge: An increased positive charge generally enhances the initial electrostatic attraction of the peptide to the negatively charged components of microbial membranes, which can lead to improved antimicrobial potency. mdpi.com However, an excessively high charge does not always correlate with better activity. researchgate.net
Hydrophobicity: Hydrophobicity is crucial for the peptide's ability to insert into and disrupt the lipid bilayer of the microbial membrane. Increasing hydrophobicity can enhance antimicrobial activity, but it can also lead to increased toxicity towards host cells, such as red blood cells (hemolytic activity). nih.govnih.gov
Therefore, the rational design of this compound analogs involves carefully modulating these two parameters to maximize antimicrobial efficacy while minimizing cytotoxicity. This is often achieved through specific amino acid substitutions.
Amino Acid Substitution Strategies
The substitution of specific amino acids in the this compound sequence is a powerful tool for fine-tuning its properties. nih.govmdpi.com
Cationic Residues: Replacing neutral or acidic amino acids with basic residues like lysine (B10760008) or arginine increases the net positive charge of the peptide. mdpi.commdpi.com Lysine is a frequently used amino acid in temporin analogs for this purpose. mdpi.com
Hydrophobic Residues: The introduction or substitution of hydrophobic amino acids such as leucine, phenylalanine, or tryptophan can modulate the peptide's hydrophobicity. mdpi.com For instance, substituting less hydrophobic residues with more hydrophobic ones can enhance membrane interaction. However, this must be balanced to avoid excessive hemolysis. nih.gov The use of non-proteinogenic amino acids, like norleucine, has also been explored to increase hydrophobicity and antimicrobial activity. nih.gov
d-Amino Acids: Incorporating D-amino acids in place of their natural L-counterparts can enhance peptide stability by making them resistant to proteolytic degradation by host and bacterial enzymes. mdpi.com This strategy can also influence the peptide's structure and its interactions with microbial membranes. nih.gov
| Original Residue | Substitution Strategy | Rationale | Potential Outcome |
| Neutral/Acidic Amino Acid | Replace with Lysine or Arginine | Increase net positive charge | Enhanced attraction to microbial membranes, potentially increased antimicrobial activity. mdpi.commdpi.com |
| Less Hydrophobic Amino Acid | Replace with Leucine, Phenylalanine, or Tryptophan | Increase hydrophobicity | Improved membrane insertion and disruption, potentially enhanced antimicrobial activity but also risk of increased hemolysis. nih.govmdpi.com |
| L-Amino Acid | Replace with corresponding D-Amino Acid | Enhance proteolytic stability | Increased peptide lifespan and sustained activity. mdpi.com |
| Proline | Replace with other residues | Alter peptide flexibility and secondary structure | Can impact membrane interaction and lytic activity. researchgate.net |
Cyclization and Lipidation Approaches
Beyond simple amino acid substitution, more complex structural modifications can be employed to improve the characteristics of this compound analogs.
Cyclization: Backbone cyclization, such as head-to-tail cyclization, can significantly enhance the proteolytic stability of peptides. frontiersin.org This conformational constraint can also lead to improved antimicrobial activity by pre-organizing the peptide into a more active conformation. frontiersin.org
Lipidation: The attachment of fatty acid chains to the peptide, a process known as lipidation, is an effective strategy to enhance antimicrobial potential. mdpi.comnih.govresearchgate.net The lipid moiety can increase the peptide's affinity for microbial membranes. The length and position of the attached fatty acid are critical factors, as they can influence both antimicrobial activity and cytotoxicity. mdpi.commdpi.com For example, lipidation of a Temporin L analog with a five-carbon alkyl chain showed promising antimicrobial activity. mdpi.com
Impact of Structural Modifications on Antimicrobial Spectrum and Potency
The structural modifications detailed above have a profound impact on the antimicrobial spectrum and potency of this compound analogs.
Broadening the Spectrum: Many natural temporins exhibit potent activity primarily against Gram-positive bacteria. mdpi.comresearchgate.net Strategic modifications, such as increasing the net positive charge and optimizing hydrophobicity, can broaden the activity spectrum to include Gram-negative bacteria and even fungi like Candida albicans. nih.govmdpi.commdpi.com For example, analogs of Temporin-GHa with lysine substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria. mdpi.com
Increasing Potency: Rational design can lead to analogs with significantly lower minimum inhibitory concentrations (MICs), indicating higher potency. For instance, some analogs of Temporin-GHa exhibited a 4- to 8-fold reduction in MIC values compared to the parent peptide. mdpi.com Similarly, a norleucine-containing analog of Temporin L showed improved MIC values against both Bacillus megaterium and Staphylococcus aureus. nih.gov
Activity Against Resistant Strains: Engineered temporin analogs have shown efficacy against multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), which is a significant clinical challenge. mdpi.comnih.gov
| Peptide | Modification | Target Organism(s) | Key Finding |
| Temporin-GHa analogs (GHaK, GHa11K) | Histidine to Lysine substitution | Gram-positive and Gram-negative bacteria, MRSA | Broadened antimicrobial spectrum and increased potency (4-8 fold lower MIC). mdpi.com |
| [Nle¹, dLeu⁹, dLys¹⁰]TL (Temporin L analog) | N-terminal Norleucine addition, D-amino acid substitution | B. megaterium, S. aureus, A. baumannii, E. coli | Increased hydrophobicity led to improved activity against both Gram-positive and Gram-negative bacteria. nih.gov |
| Temporin-1CEb analog (DK5) | N-terminal lipidation (C12-DK5) | C. albicans, C. glabrata, S. aureus, P. aeruginosa | 20-fold improved activity against C. glabrata and acquired activity against S. aureus and P. aeruginosa. mdpi.com |
| Temporin-L analog (Peptide C) | Lipidation at Phe¹ | Carbapenemase-producing K. pneumoniae | Enhanced antimicrobial properties with MIC values ranging from 6.25 to 25 µM. mdpi.com |
Strategies for Enhancing Peptide Stability and Broadening Activity
A major hurdle for the therapeutic application of peptides is their susceptibility to degradation by proteases. Several strategies can be employed to enhance the stability of this compound analogs.
D-Amino Acid Substitution: As mentioned earlier, the incorporation of D-amino acids is a well-established method to increase resistance to proteolytic enzymes, thereby prolonging the peptide's half-life and bioavailability. mdpi.com
Cyclization: Creating cyclic peptides, either through head-to-tail or other forms of cyclization, provides significant protection against exopeptidases and can also increase resistance to endopeptidases by introducing conformational constraints. frontiersin.org
Lipidation: While primarily used to enhance activity, lipidation can also contribute to increased stability. The attached lipid moiety can sterically hinder the approach of proteases to the peptide backbone. researchgate.net
By combining these strategies, it is possible to develop this compound analogs with not only a broader spectrum and higher potency but also the necessary stability to be effective therapeutic agents.
Biosynthesis and Genetic Aspects of Temporin 1cd
Gene Cloning and Characterization of Precursor Molecules
The journey from a gene to a functional Temporin-1Cd peptide begins with the transcription and translation of a precursor molecule. Molecular cloning techniques, such as the creation of cDNA libraries from frog skin secretions, have been instrumental in elucidating the structure of these precursors. mdpi.comnih.gov These studies reveal that this compound is not synthesized directly but is first produced as part of a larger, inactive protein.
Tripartite Precursor Structure (Signal Peptide, Spacer, Active Peptide)
The precursor molecule of this compound exhibits a characteristic tripartite structure, a common feature among amphibian AMPs. mdpi.comnih.gov This structure consists of three distinct domains:
Signal Peptide: This initial segment is highly conserved and acts as a guide, directing the precursor molecule to the cell's secretory pathway. This ensures that the peptide is transported to the granular glands in the skin where it is stored.
Acidic Spacer (Propiece): Following the signal peptide is a spacer region, also referred to as an acidic propiece. mdpi.com This domain is more variable in its amino acid sequence and is thought to play a role in the correct folding of the precursor and in preventing the active peptide from exerting its antimicrobial effects prematurely within the host's own cells.
Active Peptide: The final segment is the sequence of the mature this compound peptide itself. This is the portion that will ultimately be cleaved and released to perform its defensive function. The sequence of this region is hypervariable, contributing to the diversity of temporins. researchgate.net
This multi-part design is a clever biological strategy. It allows for the safe production and storage of a potentially cytotoxic molecule, ensuring it is only activated and released when needed for defense against pathogens.
Regulation of Temporin Gene Expression in Amphibian Skin
The expression of temporin genes is not constant but is instead a dynamic process, finely tuned to the frog's developmental needs and environmental challenges.
Developmental and Environmental Influences on Expression
Studies have shown a clear link between the developmental stage of a frog and the expression of temporin genes. For instance, in the Japanese mountain brown frog (Rana ornativentris), the levels of preprotemporin mRNA, the template for the precursor protein, are not detectable before the onset of metamorphosis. nih.gov However, these levels increase significantly during metamorphosis, peaking at the climax of this developmental transformation. nih.gov This suggests a crucial role for these peptides in protecting the metamorphosing frog, a period of significant physiological change and vulnerability.
The timing of this increased expression strongly correlates with concentrations of thyroid hormones, which are key regulators of metamorphosis. nih.gov In fact, direct administration of triiodothyronine (T3), a thyroid hormone, to adult frogs has been shown to increase the levels of preprotemporin mRNA in their skin. nih.gov This demonstrates a direct hormonal influence on the activation of temporin gene expression.
Beyond developmental cues, environmental factors can also modulate the expression of these defense peptides. news-medical.net Exposure to environmental stressors and pathogens can trigger an upregulation of AMP gene expression as part of the frog's innate immune response. researchgate.net This adaptive mechanism allows the frog to bolster its chemical defenses in response to immediate threats from its surroundings.
Evolutionary Analysis of Temporin Genes within Amphibians
The temporin gene family showcases a fascinating evolutionary history characterized by diversification and adaptation. Phylogenetic analyses of the genes encoding skin AMPs in the Ranidae (true frogs) and Hylidae (tree frogs) families indicate that these genes likely evolved from a common ancestral locus. mdpi.comoup.com Peptides like temporins, brevinins, and ranalexins are all derived from a common precursor sequence belonging to the preprodermaseptin family. mdpi.com
The evolution of these peptides appears to be driven by a need to counteract a constantly evolving microbial world. Evidence of strong positive selection has been found in the mature peptide domain of temporin genes. nih.gov This suggests that changes in the amino acid sequence of the active peptide have been evolutionarily favored, likely because they confer an advantage in combating specific pathogens.
Advanced Methodologies in Temporin 1cd Research
Spectroscopic Techniques for Structural Analysis
Spectroscopy plays a pivotal role in defining the structural characteristics of peptides like Temporin-1Cd, particularly how their conformation changes in different environments, such as in aqueous solution versus in the presence of a lipid membrane.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. researchgate.netmdpi.com For peptides in the temporin family, NMR is used to understand their folding, often revealing a transition from a disordered state in water to a more structured α-helical conformation in membrane-mimicking environments like detergent micelles researchgate.netjustia.com. While NMR studies have been crucial for defining the structures of other temporins, such as Temporin-L and Temporin-B in lipopolysaccharide (LPS) micelles, specific published NMR structural data for this compound are not available in the reviewed scientific literature. justia.comnih.gov
Circular Dichroism (CD) spectroscopy is a widely used method to assess the secondary structure of peptides and proteins. google.com The technique measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the peptide's backbone conformation. For the temporin family, CD spectra typically show that the peptides are unstructured or in a random coil conformation in aqueous solutions but adopt a distinct α-helical structure upon interaction with membrane mimetics like trifluoroethanol (TFE) or lipid vesicles. justia.com This induced folding is a hallmark of many membrane-active antimicrobial peptides. Although this is a standard technique for the temporin family, specific experimental CD spectroscopy findings for this compound have not been detailed in the available research.
Fluorescence spectroscopy offers insights into the interaction of peptides with lipid bilayers. justia.com By using intrinsic tryptophan fluorescence or by attaching extrinsic fluorescent probes, researchers can monitor changes in the local environment of the peptide. justia.com A "blue shift" (a shift to a shorter wavelength) in the fluorescence emission maximum typically indicates the transfer of the fluorescent probe from a polar aqueous environment to the nonpolar, hydrophobic interior of a lipid membrane. justia.com This method has been applied to various temporin analogues to confirm their insertion into model membranes. justia.com However, specific studies employing fluorescence spectroscopy to analyze the membrane-interacting properties of this compound are not described in the surveyed literature.
Circular Dichroism (CD) Spectroscopy
Microscopy Techniques for Cellular and Membrane Studies
Microscopy provides direct visual evidence of the effects of antimicrobial peptides on the morphology of microbial cells, confirming membrane disruption as a mechanism of action.
Scanning Electron Microscopy (SEM) is utilized to visualize the surface topography of cells and to observe morphological changes, such as membrane blebbing, pore formation, or complete lysis, induced by antimicrobial peptides. For instance, SEM studies on other temporins, like Temporin-1CEa, have shown that the peptide disrupts bacterial cell membranes at high concentrations. justia.com While SEM is a key tool for illustrating the membrane-disrupting activity characteristic of the temporin family, specific SEM images or detailed studies documenting the morphological changes caused by this compound are not available in the reviewed literature.
Computational and Molecular Dynamics Simulations
In silico methods, including molecular modeling and dynamics simulations, serve as powerful complements to experimental techniques. They allow for the prediction of peptide structures and the simulation of their interactions with membranes at an atomic level.
A 2020 study employed in silico tools to investigate the potential of several temporin peptides, including this compound, as antiviral agents against the Ebola virus. researchgate.net Since an experimentally determined structure of this compound was not available in the Protein Data Bank (PDB), its three-dimensional structure was first constructed using the molecular modeling program Discovery Studio. researchgate.net The modeled peptide was then used in docking simulations against the viral protein VP35 (PDB ID: 4IBK), which is a crucial component of the Ebola virus replication complex. The docking was performed using the ZDOCK module to predict the binding mode and affinity between this compound and the viral protein target. researchgate.net
| Ligand | Target Protein | Modeling Software | Docking Software | Calculated ZDOCK Score |
|---|---|---|---|---|
| This compound | Ebola Virus VP35 (4IBK) | Discovery Studio 3.5 | ZDOCK (in Discovery Studio 3.1) | -108.38 |
This computational study represents the primary available research that specifically analyzes the molecular properties and potential interactions of this compound. researchgate.net
Modeling Peptide-Membrane Interactions
The investigation of this compound's interaction with cell membranes is crucial for understanding its mechanism of action. While specific published modeling studies on this compound are not prevalent, the methodologies applied to other members of the temporin family, such as Temporin L and Temporin SH, provide a clear framework for how such research is conducted. These advanced computational and experimental techniques are essential for elucidating the molecular details of how these peptides target and disrupt microbial membranes.
Molecular Dynamics (MD) Simulations: This computational technique is a cornerstone for modeling the dynamic interactions between temporin peptides and lipid bilayers, which serve as mimics for bacterial cell membranes. mdpi.comnih.gov Researchers use all-atom (AA) or coarse-grained (CG) MD simulations to visualize how peptides like temporins approach, bind to, and insert into the membrane. mdpi.com These simulations can reveal:
Peptide Orientation: How the peptide orients itself with respect to the membrane surface. Studies on temporins SHa and SHc showed that they adopt orientations nearly parallel to the surface of detergent micelles, without deep penetration. nih.gov
Insertion Depth: The extent to which the peptide penetrates the hydrophobic core of the lipid bilayer.
Lipid Perturbation: How the peptide affects the organization and packing of the surrounding lipid molecules. Both Temporin L and its Q3K derivative have been shown to perturb the lipid bilayer, with the Q3K analogue inducing a more significant effect. mdpi.com
Energetics of Interaction: Umbrella Sampling MD simulations can be used to calculate the Potential of Mean Force (PMF), which describes the energy profile of moving the peptide from the aqueous environment into the membrane, highlighting the most energetically favorable positions. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful experimental technique used to determine the three-dimensional structure of peptides when bound to membrane-mimicking environments, such as detergent micelles (e.g., sodium dodecyl sulphate, SDS) or lipid vesicles. nih.gov For instance, NMR studies combined with restrained molecular dynamics calculations revealed that temporins SHa and SHc adopt well-defined amphipathic alpha-helical structures when bound to SDS micelles. nih.gov
Differential Scanning Calorimetry (DSC): DSC is used to study the thermotropic phase behavior of lipid bilayers and how this is altered by the presence of a peptide. By measuring changes in the phase transition temperature and enthalpy, DSC provides insights into the location and effect of the peptide on the membrane. Calorimetric data for temporins SHa and SHc indicated that they reside at the hydrocarbon core-water interface of anionic lipid bilayers but interact with them in distinct ways. nih.gov
These methodologies, when applied to this compound, would provide a detailed picture of its initial interaction with target membranes, laying the groundwork for understanding its subsequent disruptive activities.
Predicting Conformational Changes and Pore Formation
A key feature of temporins, including by extension this compound, is their ability to undergo significant conformational changes upon interacting with a membrane, which is a prerequisite for their antimicrobial activity. Most temporins are unstructured or in a random coil state in aqueous solution but fold into an α-helical conformation in hydrophobic environments or upon binding to lipid membranes. nih.govnih.govmdpi.comresearchgate.net This transition to an amphipathic α-helix, with distinct hydrophobic and hydrophilic faces, is critical for membrane disruption and pore formation. mdpi.com
Conformational Change Prediction:
Circular Dichroism (CD) Spectroscopy: This is a primary experimental method to monitor the secondary structure of peptides. CD spectra can clearly show the transition from a random coil to an α-helix as the peptide moves from a water-based buffer to a membrane-mimicking solvent (like trifluoroethanol, TFE) or in the presence of lipid vesicles or micelles. mdpi.com For example, Temporin 1CEb is unordered in water but adopts a helical structure in 50% TFE or with SDS. mdpi.com
Molecular Dynamics (MD) Simulations: As mentioned previously, MD simulations can also predict and visualize this conformational shift at an atomic level, showing how the peptide's structure evolves as it interacts with the lipid bilayer. mdpi.com
Pore Formation Models: Once the helical conformation is adopted and peptides accumulate on the membrane surface, they are believed to form pores, leading to the leakage of cellular contents and cell death. Several models describe this process, and the exact mechanism can depend on the specific peptide, its concentration, and the membrane composition.
Barrel-Stave Model: In this model, the helical peptides insert perpendicularly into the membrane and aggregate to form a barrel-like channel. The hydrophobic surfaces of the helices face the lipid core of the membrane, while the hydrophilic surfaces line the inside of the pore, creating a water-filled channel. mdpi.com
Toroidal Pore (or "Wormhole") Model: In this model, the peptide helices also form a pore, but the lipid monolayers are bent continuously from the outer to the inner leaflet, lining the pore along with the peptides. This results in a disruption where the lipid head groups are associated with the pore. mdpi.com
Carpet Model: In this detergent-like mechanism, peptides accumulate on the membrane surface, forming a "carpet." At a critical concentration, they disrupt the membrane integrity, leading to the formation of micelles and the complete disintegration of the membrane rather than discrete pores. mdpi.com
Studies on temporins suggest that they can act via these pore-like mechanisms. For instance, research on Temporin L indicates it can cause the size-dependent release of fluorescent markers from vesicles, which is consistent with the formation of pores rather than a general detergent-like effect. researchgate.net Electrophysiology experiments with Temporin L have also suggested channel-like activity. nih.gov Advanced imaging techniques like cryo-electron microscopy (cryo-EM) are now being used to visualize the assembled pore structures of other, larger pore-forming proteins, providing unprecedented detail on the final architecture, a methodology that could in the future be applied to peptide pores. plos.org
Peptide Synthesis Methodologies
The production of this compound and its analogues for research purposes relies on chemical synthesis. Because temporins are relatively short peptides (typically 10-14 amino acids), they are ideal candidates for synthetic production, which allows for high purity and the straightforward incorporation of modifications and unnatural amino acids to study structure-activity relationships. nih.govnih.gov
The dominant and preferred method for synthesizing temporins is Solid-Phase Peptide Synthesis (SPPS). nih.govbachem.commdpi.com This technique has largely replaced classical solution-phase synthesis for laboratory-scale production due to its efficiency and simplified purification procedures. bachem.com
Solid-Phase Peptide Synthesis (SPPS) for this compound and Analogues
Solid-Phase Peptide Synthesis (SPPS) is a well-established and versatile methodology for the chemical synthesis of peptides, including this compound and its modified versions. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a polymeric resin. bachem.com This approach simplifies the entire process, as excess reagents and soluble by-products are easily removed by filtration and washing after each step. bachem.com
The most common strategy employed for the synthesis of temporins and their analogues is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. nih.govmdpi.com The general cycle for synthesizing a peptide like this compound via Fmoc-SPPS involves the following steps:
Resin Preparation: The synthesis begins with a solid support resin, often a Rink-amide resin, which will result in a C-terminally amidated peptide upon final cleavage. nih.gov This is important as naturally occurring temporins are typically amidated, a feature crucial for their biological activity. nih.gov The first amino acid (the C-terminal residue of this compound, Valine) is attached to this resin.
Deprotection: The Nα-terminal protecting group, Fmoc, is removed from the attached amino acid. This is typically achieved using a solution of a weak base, such as 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.gov
Washing: The resin is thoroughly washed with solvents like DMF to remove the piperidine and the cleaved Fmoc group.
Coupling (Amino Acid Addition): The next Nα-Fmoc-protected amino acid in the sequence is "activated" and added to the resin. The activation is done using coupling reagents that facilitate the formation of the peptide bond. Common coupling systems include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) or phosphonium/uronium salts like HBTU, PyBOP, or COMU. nih.govnih.gov The reaction is carried out in the presence of a base such as DIPEA (N,N-diisopropylethylamine). nih.gov The completion of the coupling reaction is often monitored using a qualitative test like the Kaiser test. nih.gov
Washing: The resin is washed again to remove excess reagents and by-products from the coupling step.
This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the this compound sequence (FLPFLASLLSKVL).
Final Cleavage and Deprotection: Once the entire peptide sequence has been assembled, the peptide is cleaved from the resin. Simultaneously, any protecting groups remaining on the amino acid side chains (like tBu) are removed. This is typically accomplished using a strong acid "cocktail," most commonly containing 95% trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water to prevent side reactions. nih.gov
Purification and Characterization: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed using mass spectrometry (e.g., ESI-MS). mdpi.com
This synthetic strategy allows for the creation of various analogues by incorporating non-proteinogenic amino acids or making specific substitutions at desired positions to investigate their effects on antimicrobial activity, stability, or toxicity. nih.govmdpi.com
Table of Synthesized Temporin Analogues and Modifications
The following table provides examples of modifications made to other temporins (primarily Temporin A and L) using SPPS, illustrating the types of analogues that can be created.
| Parent Peptide | Position Modified | Modification | Purpose of Modification | Reference |
| Temporin A | 7 | Replaced Lysine (B10760008) with Ornithine (Orn), Dab, Dap, or Citrulline (Cit) | Investigate the role of basicity and side chain length on activity. | nih.gov |
| Temporin A | 1 | Replaced Phenylalanine (Phe) with Tyrosine (Tyr) or fluorinated Phe | Study the influence of hydroxyl function and fluorine incorporation. | mdpi.com |
| Temporin A | 10 | Replaced Serine (Ser) with Tyrosine (Tyr) or Threonine (Thr) | Examine the influence of different hydroxyl-containing residues. | mdpi.com |
| Temporin L | C-terminus | Introduction of residues for side-chain-to-side-chain tethering (lactamization) | Create cyclic analogues to stabilize α-helical structure. | nih.gov |
| Temporin B | N-terminus | Addition of two Lysine (K) residues | Improve activity against Gram-negative bacteria. | mdpi.com |
Future Directions and Translational Research Perspectives for Temporin 1cd
Novel Analog Design for Expanded Therapeutic Potential
The development of novel analogs of temporins, including Temporin-1Cd, is a key strategy to enhance their therapeutic profile. nih.govnih.gov The primary goals of analog design are to broaden the spectrum of activity, increase potency, and improve the therapeutic index by reducing toxicity to host cells. nih.gov
Researchers have successfully synthesized new temporin analogs using several strategies, including:
Amino Acid Substitution: Replacing specific amino acid residues can significantly impact the peptide's activity. For instance, substituting amino acids to increase the net positive charge or optimize the amphipathic α-helical structure has been shown to enhance antimicrobial effects. uniroma1.ituniroma1.it The introduction of unnatural amino acids is also being explored to improve stability and efficacy. mdpi.com
Retro Analogs: Synthesizing the reverse sequence of the peptide can sometimes lead to analogs with improved activity and reduced hemolytic effects, making them safer for therapeutic use. nih.gov
Lysine (B10760008) Addition/Substitution: The addition or substitution of lysine residues has been shown to reduce the hemolytic (red blood cell-destroying) effect of some temporin analogs, thereby increasing their selectivity and therapeutic potential. nih.gov
Conjugation with Other Molecules: Linking the peptide to other molecules, such as antibiotics, can create hybrid compounds with enhanced properties. For example, conjugation with levofloxacin (B1675101) has been shown to increase the antimicrobial and anticancer activity of certain temporin analogs. nih.gov
These design strategies aim to overcome some of the limitations of natural temporins, such as their sometimes high hemolytic activity and limited spectrum of action against certain pathogens like Gram-negative bacteria. nih.govresearchgate.net By systematically modifying the peptide's structure, scientists are working to create new versions of this compound with superior therapeutic properties. nih.gov
Table 1: Strategies for Novel Analog Design of Temporins
| Design Strategy | Objective | Example Application |
| Amino Acid Substitution | Enhance antimicrobial activity, broaden spectrum | Replacing residues to increase positive charge or optimize amphipathicity. uniroma1.ituniroma1.it |
| Retro Analogs | Improve activity, reduce hemolytic effects | Synthesis of the reverse peptide sequence. nih.gov |
| Lysine Addition/Substitution | Reduce hemolytic activity, increase selectivity | Incorporation of lysine to decrease toxicity to red blood cells. nih.gov |
| Conjugation | Enhance antimicrobial/anticancer activity | Linking to antibiotics like levofloxacin. nih.gov |
Investigation of Synergistic Actions with Other Agents
A promising avenue for the clinical application of this compound and its analogs is through combination therapy. The synergistic action of AMPs with conventional antibiotics or other agents can enhance efficacy, reduce the required doses, and potentially combat the development of drug resistance. conicet.gov.arfrontiersin.org
Research has demonstrated that temporins can act synergistically with a variety of agents:
Conventional Antibiotics: Temporin A has shown synergy with antibiotics like imipenem, ceftazidime, polymyxin (B74138) E, and linezolid (B1675486) against various bacterial strains. nih.gov The mechanism often involves the AMP disrupting the bacterial membrane, which facilitates the entry of the antibiotic to its intracellular target. frontiersin.org
Other Antimicrobial Peptides: Combinations of different temporins, such as Temporin A and Temporin L, have demonstrated synergistic activity against certain bacteria. nih.gov A synthetic analog of Temporin B was also found to act synergistically with Temporin A against both Gram-positive and Gram-negative bacteria. nih.gov
Other Reagents: Temporin B has shown synergistic effects when combined with agents like cysteine and ethylenediaminetetraacetic acid (EDTA), which improved its activity against bacterial biofilms. conicet.gov.ar
These findings suggest that this compound could be a valuable component of combination therapies for a range of infections. Future studies should focus on identifying the most effective synergistic partners and ratios for this compound to maximize its therapeutic benefit. jheor.orgtargetedonc.com
Exploration of Broader Biological Functions and Targets Beyond Antimicrobial Activity
While primarily known for their antimicrobial properties, recent studies indicate that temporins may possess a wider range of biological activities. nih.govmdpi.com Exploring these additional functions could open up new therapeutic applications for this compound.
Potential broader biological functions of temporins include:
Anticancer Activity: Some temporins and their analogs have demonstrated cytotoxic effects against various cancer cell lines. nih.govmdpi.comresearchgate.net For example, this compound's parent family of peptides has been noted for its potential as an anticancer agent. nih.gov The mechanism of action may involve the permeabilization of cancer cell membranes or the induction of apoptosis. researchgate.net
Antiviral Activity: Certain temporins have exhibited the ability to inhibit viral infections. nih.govmdpi.comsemanticscholar.org For instance, Temporin A has been shown to reduce the replication of certain viruses, and Temporin B has demonstrated the ability to disrupt the viral envelope of Herpes Simplex Virus 1 (HSV-1). semanticscholar.org
Anti-inflammatory and Immunomodulatory Effects: Some AMPs can modulate the host's immune response and reduce inflammation. conicet.gov.armdpi.com For example, a combination of Temporin A and a Temporin B analog was shown to have anti-inflammatory activity in an in vivo model. nih.gov
Antiparasitic Activity: Temporins have also shown potential as agents against protozoan parasites like Leishmania. researchgate.net
Further investigation into these non-antimicrobial activities is warranted to fully understand the therapeutic potential of this compound. mdpi.com
Integration with Advanced Delivery Systems for Targeted Applications
To overcome challenges such as potential toxicity, instability, and to enable targeted delivery, the integration of this compound with advanced drug delivery systems is crucial. nih.gov Nanotechnology, in particular, offers promising solutions for enhancing the therapeutic efficacy of AMPs. conicet.gov.arnih.gov
Advanced delivery systems being explored for AMPs include:
Nanoparticles: Encapsulating temporins within nanoparticles, such as those made from chitosan (B1678972) or other polymers, can protect the peptide from degradation, control its release, and target it to specific sites of infection or disease. conicet.gov.ardovepress.com This approach can also help to reduce the systemic toxicity of the peptide. nih.gov
Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs, making them suitable carriers for AMPs. jdermis.compreprints.org Liposomal formulations can improve the stability and bioavailability of the peptide. jdermis.com
Hydrogels: For topical applications, incorporating temporins into hydrogel matrices can provide sustained and localized release of the peptide, which is beneficial for treating skin infections. jdermis.com
Microneedles: These minimally invasive systems can effectively deliver AMPs across the skin barrier for treating dermatological conditions. jdermis.com
The development of such delivery systems will be essential for translating the therapeutic potential of this compound from the laboratory to clinical applications, ensuring that the peptide can be delivered effectively and safely to its target. mdpi.comjneonatalsurg.comnih.govresearchgate.net
Q & A
Q. What are the primary structural features of Temporin-1Cd that influence its antimicrobial activity?
To investigate this, researchers should employ circular dichroism (CD) spectroscopy to analyze secondary structures (e.g., α-helical content) under varying lipid environments. Pair this with site-directed mutagenesis to identify critical residues, followed by minimum inhibitory concentration (MIC) assays to correlate structural changes with antimicrobial efficacy. Ensure reproducibility by adhering to standardized peptide synthesis and purification protocols .
Q. Which experimental models are most appropriate for evaluating this compound’s bioactivity in vitro?
Use Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains for antimicrobial assays. For eukaryotic interactions, employ mammalian cell lines (e.g., HEK293) to assess cytotoxicity via MTT or LDH release assays. Include controls for osmotic stress and solvent effects, as outlined in standardized microbiological protocols .
Q. What standard assays are recommended for assessing the cytotoxicity of this compound in mammalian cell lines?
Combine MTT assays for metabolic activity with flow cytometry (Annexin V/PI staining) to quantify apoptosis/necrosis. Validate results using lactate dehydrogenase (LDH) release assays. Ensure consistency by replicating experiments across multiple cell passages and including vehicle controls .
Q. How can researchers validate the purity and stability of synthesized this compound?
Utilize reversed-phase HPLC for purity assessment and mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight confirmation. Stability studies should involve incubating the peptide in physiological buffers (e.g., PBS) at 37°C, followed by periodic CD spectroscopy to monitor structural integrity .
Q. What statistical methods are suitable for analyzing this compound’s dose-response data?
Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to ensure robustness, as emphasized in experimental design guidelines .
Advanced Research Questions
Q. How can researchers optimize experimental conditions to assess this compound’s interaction with bacterial membranes under varying pH conditions?
Design a pH-gradient assay using liposomes mimicking bacterial membranes (e.g., POPG/CL mixtures). Employ surface plasmon resonance (SPR) or fluorescence anisotropy to measure binding kinetics. Validate findings with confocal microscopy using pH-sensitive dyes (e.g., FITC-dextran) .
Q. What methodological strategies are effective in resolving contradictions between this compound’s in vitro efficacy and in vivo performance?
Conduct pharmacokinetic studies (e.g., plasma stability, half-life) and compare in vitro MICs with in vivo murine infection models. Use proteomic approaches (e.g., LC-MS/MS) to identify host factors (e.g., serum proteins) that may neutralize the peptide. Address discrepancies by refining dosing regimens and delivery systems .
Q. What advanced techniques are suitable for characterizing this compound’s conformational dynamics in different lipid environments?
Apply nuclear magnetic resonance (NMR) spectroscopy in micellar or bicelle systems to resolve tertiary structures. Complement with molecular dynamics (MD) simulations to predict membrane insertion mechanisms. Cross-validate with cryo-electron microscopy for visual confirmation of peptide-lipid interactions .
Q. How can researchers investigate this compound’s synergistic effects with conventional antibiotics?
Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Use time-kill curves to assess bactericidal synergy. Mechanistic insights can be gained via transcriptomic analysis (RNA-seq) of bacterial responses to combination therapy .
What frameworks (e.g., PICO, FINER) should guide the formulation of research questions on this compound’s therapeutic potential?
Apply the PICO framework:
- P opulation: Target pathogens (e.g., antibiotic-resistant strains).
- I ntervention: this compound treatment.
- C omparison: Standard antibiotics or placebo.
- O utcome: Microbial load reduction or host toxicity.
Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with translational impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
